

spectroscopic analysis of anhydroleucovorin (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *anhydroleucovorin*

Cat. No.: *B8779391*

[Get Quote](#)

Spectroscopic Profile of Anhydroleucovorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anhydroleucovorin, chemically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is a critical intermediate in one-carbon metabolism. Its spectroscopic analysis is fundamental for its identification, characterization, and quantification in various biological and pharmaceutical contexts. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **anhydroleucovorin**, along with detailed experimental protocols and a visualization of its role in metabolic pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **anhydroleucovorin**. Due to the limited availability of directly published, comprehensive datasets for **anhydroleucovorin**, the following data is compiled from analogous compounds and predicted spectra, providing a foundational guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Assignment (Tentative)
~8.0	s	H-11 (methenyl proton)
~7.6	d	Aromatic H (benzoyl)
~6.6	d	Aromatic H (benzoyl)
~4.5	m	H-6
~3.0 - 3.5	m	H-7, H-9
~2.0 - 2.5	m	Glutamate H

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm	Assignment (Tentative)
~175	C=O (glutamate)
~165	C=O (amide)
~150-160	C-4, C-2
~145	C-11 (methenyl carbon)
~120-130	Aromatic C (benzoyl)
~110	C-8a
~60	C-6
~50	C-9
~30	C-7
~25-35	Glutamate C

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
~3300	Broad	O-H stretch (carboxylic acid), N-H stretch (amines, amides)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1700	Strong	C=O stretch (carboxylic acid)
~1650	Strong	C=O stretch (amide)
~1600	Medium	C=C stretch (aromatic)
~1500	Medium	N-H bend

Mass Spectrometry (MS)

The mass spectrum of **anhydroleucovorin** is expected to show a molecular ion peak $[M+H]^+$ corresponding to its molecular weight ($C_{20}H_{21}N_7O_6$, M.W. = 455.43 g/mol).

Expected Fragmentation Pattern:

m/z	Fragment Ion
456.16	$[M+H]^+$
411.15	$[M+H - COOH]^+$
283.12	[Glutamate moiety loss] $^+$
176.07	[p-aminobenzoyl moiety] $^+$

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the spectroscopic analysis of **anhydroleucovorin**.

NMR Spectroscopy

Sample Preparation:

- Dissolve an accurately weighed sample of **anhydroleucovorin** in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer to maintain a stable pH, or DMSO-d₆).
- The typical concentration for ¹H NMR is 1-5 mg/mL, and for ¹³C NMR is 10-20 mg/mL.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 16-64, depending on the sample concentration.
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **anhydroleucovorin** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

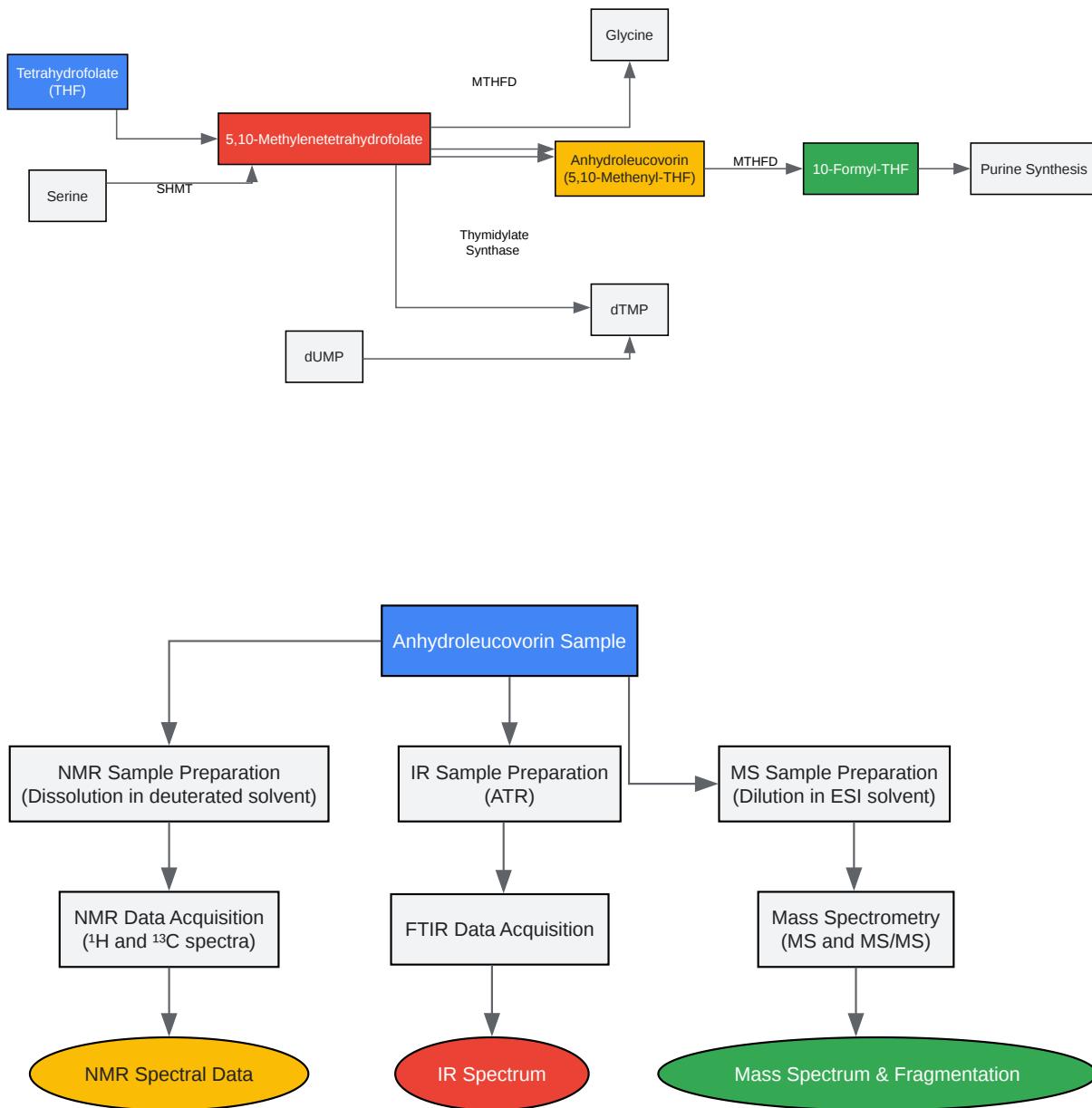
Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the clean ATR crystal should be collected before scanning the sample.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- Dissolve the **anhydroleucovorin** sample in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.
- The concentration is usually in the range of 1-10 $\mu\text{g/mL}$.


Instrumentation and Data Acquisition:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
- Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
- Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-1000.

- Fragmentation (MS/MS): To obtain fragmentation data, perform a product ion scan on the molecular ion peak $[M+H]^+$ using collision-induced dissociation (CID).

Signaling Pathway and Workflow Visualization

Anhydroleucovorin is a key component of the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and amino acids.

Click to download full resolution via product page

- To cite this document: BenchChem. [spectroscopic analysis of anhydroleucovorin (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8779391#spectroscopic-analysis-of-anhydroleucovorin-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com